4-((4-(喹啉-8-基磺酰基)-1,4-噻唑环己烷-3-基)甲基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

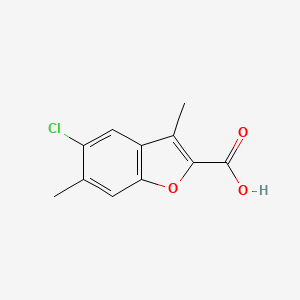

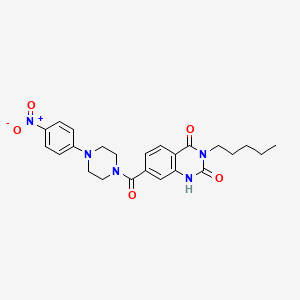

4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C19H25N3O3S2 and its molecular weight is 407.55. The purity is usually 95%.

BenchChem offers high-quality 4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

免疫反应调节剂

一项关于咪喹莫特(一类非核苷咪唑并喹啉胺)的综述讨论了其通过局部诱导细胞因子激活免疫系统。这导致了免疫调节、抗病毒、抗增殖和抗肿瘤活性,展示了其作为各种皮肤病的局部用药的潜力 (Syed, 2001)。

治疗和抗癌特性

四氢异喹啉(一种在自然界中发现的“特权支架”)的治疗潜力已经得到广泛综述,重点介绍了其在治疗癌症、中枢神经系统和心血管疾病中的应用。这篇综述强调了此类化合物在药物发现中的广泛适用性 (Singh & Shah, 2017)。

抗疟疾活性

对 8-氨基喹啉抗疟疾剂代谢的研究揭示了其有效性和相关风险的见解,特别是在患有葡萄糖-6-磷酸脱氢酶缺乏症的个体中。这项研究突出了药物代谢的复杂性及其对治疗应用的影响 (Strother et al., 1981)。

抗病毒研究

针对 Covid-19 的含有多酚的植物提取物的研究强调了天然化合物在开发抗病毒疗法中的潜力。该研究讨论了抗病毒多酚药物如何抑制病毒复制必需的冠状病毒酶 (Chojnacka et al., 2020)。

杂环化学

一项关于合成嘧啶并[4,5-b]喹啉的研究突出了稠合杂环在增强嘧啶核酸活性中的生物学意义。这证明了药物化学中结构多样性的重要性,用于开发新的治疗剂 (Nandha kumar et al., 2001)。

化妆品应用

关于 Evodiamine 及其衍生物的综述讨论了其广泛的药理活性,表明它们在治疗疾病和化妆品应用中的作用。这强调了某些化合物在治疗和化妆品领域的多功能性 (Gavaraskar et al., 2015)。

作用机制

Target of Action

The primary target of this compound is the cannabinoid receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at the cannabinoid receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids .

Biochemical Pathways

Upon binding to the cannabinoid receptors, this compound triggers a series of biochemical reactions. These include the inhibition of adenylate cyclase, decreased formation of cyclic AMP, and the activation of mitogen-activated protein kinase . These biochemical changes lead to the physiological effects associated with cannabinoid receptor activation .

Result of Action

The activation of cannabinoid receptors by this compound results in a variety of cellular effects. These include a decrease in the release of certain neurotransmitters, changes in cell signaling pathways, and alterations in immune cell function . The specific effects can vary depending on the type of cell and the specific cannabinoid receptor that is activated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and individual variations in metabolism and excretion . For example, the compound’s ester hydrolysis is catalyzed mainly by human carboxylesterases, but nonenzymatic ester hydrolysis can also occur .

属性

IUPAC Name |

4-[(4-quinolin-8-ylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c23-27(24,18-6-1-4-16-5-2-7-20-19(16)18)22-8-3-13-26-15-17(22)14-21-9-11-25-12-10-21/h1-2,4-7,17H,3,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOSKMXQKHLGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)

![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2992417.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)